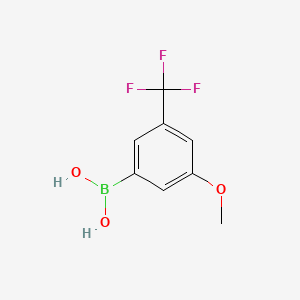

3-Methoxy-5-(trifluoromethyl)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-methoxy-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O3/c1-15-7-3-5(8(10,11)12)2-6(4-7)9(13)14/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEMDZIGTOAZRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660239 | |

| Record name | [3-Methoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-97-7 | |

| Record name | [3-Methoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-5-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-5-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-5-(trifluoromethyl)phenylboronic acid, identified by its CAS number 871332-97-7, is a highly versatile and valuable reagent in modern organic synthesis.[1] Its unique substitution pattern, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts distinct reactivity and selectivity, making it a crucial building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, detailed characterization methods, and its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. This compound is a white to off-white crystalline powder with a melting point range of 157-162 °C.[2] Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 871332-97-7 | [1] |

| Molecular Formula | C8H8BF3O3 | [2] |

| Molecular Weight | 219.95 g/mol | [1] |

| Melting Point | 157-162 °C | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | Typically ≥97% |

The presence of the trifluoromethyl group significantly influences the electronic properties of the phenyl ring, making the boronic acid a valuable partner in cross-coupling reactions where electron-deficient partners are desired.

Synthesis of this compound

A potential starting material for this synthesis would be 1-bromo-3-methoxy-5-(trifluoromethyl)benzene.

Proposed Synthetic Scheme:

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

Grignard/Organolithium Formation: To a solution of 1-bromo-3-methoxy-5-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added dropwise. Alternatively, magnesium turnings can be used to form the Grignard reagent. The reaction is stirred at low temperature for a specified period to ensure complete formation of the organometallic intermediate.

-

Borylation: A solution of triisopropyl borate in anhydrous THF is then added dropwise to the reaction mixture, maintaining the low temperature. The borate ester acts as an electrophile, reacting with the nucleophilic aryl-metal species.

-

Hydrolysis: After the addition is complete, the reaction is allowed to warm to room temperature and then quenched by the addition of an acidic aqueous solution (e.g., 1M HCl). This hydrolysis step converts the boronate ester to the desired boronic acid.

-

Work-up and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. Due to the substitution pattern, three distinct aromatic proton signals would be anticipated.

-

¹³C NMR: The carbon NMR spectrum would show signals for all eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would exhibit a characteristic quartet due to C-F coupling.[5][6]

Note: Specific, experimentally-derived ¹H and ¹³C NMR data for this compound is not widely published. However, analysis of analogous compounds such as (trifluoromethoxy)phenylboronic acids provides a strong basis for predicting the expected spectral features.[5][6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for O-H stretching of the boronic acid group, C-O stretching of the methoxy group, and C-F stretching of the trifluoromethyl group.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

-

Purity Analysis: High-performance liquid chromatography (HPLC) is a standard method to determine the purity of the final product, which is typically expected to be ≥97%.[2]

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] The electron-withdrawing nature of the trifluoromethyl group can enhance the reactivity of the boronic acid in certain coupling reactions.[7]

Catalytic Cycle of the Suzuki-Miyaura Reaction:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling:

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water, Toluene/Water)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, particularly for the construction of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. Its unique electronic properties, stemming from the methoxy and trifluoromethyl substituents, offer chemists a powerful tool for the synthesis of novel pharmaceuticals, agrochemicals, and materials. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in research and development.

References

- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.

-

Adamczyk-Woźniak, A., et al. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules2021 , 26(7), 2052. [Link]

-

Adamczyk-Woźniak, A., et al. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]

-

Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition2008 , 47(34), 6438-6441. [Link]

-

Reisman, S. E., et al. Aminative Suzuki–Miyaura coupling. Science2024 , 383(6686), 1013-1018. [Link]

-

Royal Society of Chemistry. Suzuki–Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

- Google Patents. Process for the preparation of substituted phenylboronic acids.

- Google Patents. Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

ResearchGate. Reagents and conditions: (a) variously substituted phenylboronic acid.... [Link]

-

Georganics. Phenylboronic acid – preparation and application. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 97% 1 g | Request for Quote [thermofisher.com]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

3-Methoxy-5-(trifluoromethyl)phenylboronic acid molecular weight

An In-depth Technical Guide to 3-Methoxy-5-(trifluoromethyl)phenylboronic acid

For: Researchers, scientists, and drug development professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a critical reagent in modern organic synthesis. We will delve into its fundamental molecular and physical properties, explore its synthesis and purification, and detail its applications, particularly in the context of drug discovery and development. This document is intended to serve as a practical resource, offering not only established protocols but also the scientific rationale behind methodological choices to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[1] For this reason, fluorinated building blocks are of paramount importance in medicinal chemistry. Arylboronic acids, as versatile coupling partners in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, provide a powerful platform for the construction of complex molecular architectures.[1][2]

This compound combines the advantageous properties of a trifluoromethyl group with the synthetic flexibility of a boronic acid moiety. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity and selectivity of this reagent in various chemical transformations. This guide will provide an in-depth exploration of this valuable compound.

Core Properties of this compound

A thorough understanding of the fundamental properties of a reagent is the bedrock of its effective application.

Molecular Identity and Weight

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C8H8BF3O3 | [2][3][4] |

| Molecular Weight | 219.95 g/mol | [2][3][4] |

| CAS Number | 871332-97-7 | [2][3][5] |

| IUPAC Name | [3-methoxy-5-(trifluoromethyl)phenyl]boronic acid | [5] |

Physicochemical Characteristics

These properties dictate the handling, storage, and reaction conditions for the compound.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [2][3][6] |

| Melting Point | 157-162 °C | [2][3][6] |

| Solubility | Soluble in organic solvents | [2] |

| Storage | Store at room temperature | [2] |

Synthesis and Purification: A Self-Validating Workflow

The reliable synthesis of high-purity this compound is crucial for its successful application. The following protocol is designed to be a self-validating system, with in-process checks to ensure quality.

Retrosynthetic Analysis

A common and effective approach to the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup.

Caption: Retrosynthetic approach to the target molecule.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of analogous arylboronic acids.[7]

Step 1: Lithiation of 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add 1-bromo-3-methoxy-5-(trifluoromethyl)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL/mmol).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour. Causality: This step generates the key aryllithium intermediate. The low temperature is critical to prevent side reactions.

Step 2: Borylation

-

To the cold aryllithium solution, add triisopropyl borate (1.5 eq) dropwise, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Causality: The triisopropyl borate traps the aryllithium to form a boronate ester. The slow warming allows the reaction to proceed to completion.

Step 3: Hydrolysis and Work-up

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the pH is ~1-2.

-

Stir vigorously for 1 hour. Causality: The acidic workup hydrolyzes the boronate ester to the desired boronic acid.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL/mmol).

-

Combine the organic layers and wash with brine (1 x 20 mL/mmol).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes. Causality: Recrystallization removes impurities, yielding a product of high purity.

-

Filter the crystals and dry them under vacuum to yield pure this compound.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound – Biotuva Life Sciences [biotuva.com]

- 5. Ácido 3-metoxi-5-(trifluorometil)fenilborónico, 97 %, Thermo Scientific Chemicals 1 g | Contact Us [thermofisher.com]

- 6. 430430050 [thermofisher.com]

- 7. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

3-Methoxy-5-(trifluoromethyl)phenylboronic acid physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-5-(trifluoromethyl)phenylboronic Acid

Introduction

This compound, identified by CAS No. 871332-97-7, is a highly functionalized arylboronic acid that has emerged as a critical building block in modern organic synthesis.[1][2] Its unique electronic properties, imparted by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, make it a versatile reagent. This guide provides a comprehensive overview of its core physical properties, validated analytical methodologies for its characterization, and critical insights into its handling and application, tailored for researchers and professionals in drug development and materials science. The compound is particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1]

Core Physicochemical Properties

The reliable application of any reagent begins with a thorough understanding of its fundamental physical and chemical characteristics. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 871332-97-7 | [1][2][3][4] |

| Molecular Formula | C₈H₈BF₃O₃ | [1][2][3] |

| Molecular Weight | 219.95 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1][2][3][5] |

| Melting Point | 157 - 162 °C | [2][5] |

| Solubility | Exhibits excellent solubility in organic solvents | [1] |

| Purity (Typical) | ≥96.0% (HPLC) | [2][5] |

Experimental Characterization and Protocols

To ensure the quality and consistency of experimental outcomes, rigorous characterization of the starting material is paramount. The following sections detail validated protocols for determining the key physical properties of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: Differential Scanning Calorimetry (DSC) is a highly precise thermal analysis technique for determining a substance's melting point (Tₘ).[6] It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program.[7] The melting process is an endothermic event, resulting in a distinct peak on the DSC thermogram, the onset of which provides an accurate melting point.[7][8] This method is superior to traditional capillary methods for its accuracy and ability to quantify the enthalpy of fusion.[9][10]

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. The instrument will heat both pans at the same rate, measuring any temperature difference that arises from the sample absorbing or releasing heat.[8]

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a controlled rate of 2 °C/min under a nitrogen atmosphere (50 mL/min flow rate).[10] A slow heating rate is crucial for ensuring thermal equilibrium and obtaining a sharp, well-defined melting peak.

-

-

Data Analysis: The resulting thermogram will plot heat flow against temperature. The melting point is determined from the onset temperature of the endothermic peak. The purity can also be estimated from the shape of the peak using the Van't Hoff equation.[10]

Caption: Workflow for Melting Point Determination using DSC.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of non-volatile organic compounds like boronic acids. A reversed-phase method, typically using a C18 stationary phase, is effective for separating the target compound from potential impurities. Boronic acids can be challenging due to their potential for hydrolysis; therefore, method conditions must be optimized to ensure stability during analysis.[11]

Step-by-Step Protocol:

-

System: An Arc™ HPLC System or equivalent is suitable.

-

Column: XSelect™ Premier HSS T3 Column (or similar C18 column), 2.5 µm, 4.6 x 100 mm.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

Rationale: Formic acid helps to control the ionization state of the boronic acid, leading to better peak shape and reproducible retention times.

-

-

Sample Preparation: Prepare a stock solution of the boronic acid at 1 mg/mL in acetonitrile. Dilute to a working concentration of approximately 0.1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 30 °C

-

UV Detection: 254 nm

-

Gradient Program:

-

0-1 min: 5% B

-

1-8 min: Linear gradient from 5% to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: Return to 5% B

-

10.1-12 min: Equilibrate at 5% B

-

-

-

Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all detected peaks.

Caption: Workflow for Purity Analysis using HPLC.

Stability, Storage, and Safe Handling

Stability: Boronic acids are generally stable but can be susceptible to degradation. Incompatible materials include strong oxidizing agents and strong bases.[12][13]

Storage: To ensure long-term stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[12][14][15] Some suppliers recommend refrigerated storage.[12]

Safe Handling: this compound is considered hazardous. It causes skin and eye irritation and is harmful if swallowed.[12][16]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.[12][16] Use a NIOSH/MSHA-approved respirator if dust formation is likely.[13]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[14][15] Ensure that eyewash stations and safety showers are readily accessible.[13]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12][14]

-

Skin: Wash off immediately with plenty of soap and water. If irritation occurs, get medical advice.[12][14]

-

Inhalation: Move the person to fresh air. If feeling unwell, call a poison center or doctor.[12][14]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[12]

-

Application Highlight: The Role in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for synthesizing biaryls, styrenes, and polyolefins, which are common motifs in pharmaceuticals.[17][18][19] The reaction couples an organoboron compound (like this compound) with an organohalide using a palladium catalyst and a base.[19][20] Boronic acids are favored reagents due to their stability, low toxicity, and high functional group tolerance.[17][21] The base is crucial for activating the boronic acid to form a boronate complex, which facilitates the key transmetalation step.[20]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

- Time in Phoenix, AZ, US. (n.d.). Google.

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved January 4, 2026, from [Link]

-

Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4296–4307. [Link] (Also available at: [Link])

-

Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4296–4307. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

-

Minikel, E. (2016, April 27). Differential scanning calorimetry. CureFFI.org. Retrieved January 4, 2026, from [Link]

-

Differential Scanning Calorimetry (DSC) Testing of Materials. (n.d.). Applus DatapointLabs. Retrieved January 4, 2026, from [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation. Retrieved January 4, 2026, from [Link]

-

How Does DSC Measure Melting Point (Tm)? (2025, May 21). Chemistry For Everyone. Retrieved January 4, 2026, from [Link]

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21). Wageningen University & Research. Retrieved January 4, 2026, from [Link]

-

Strategies for the analysis of highly reactive pinacolboronate esters. (2025, August 7). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Hreczycho, G., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(8), 2325. [Link] (Also available at: [Link])

-

Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. (2007). Brazilian Journal of Pharmaceutical Sciences, 43(1). [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation. Retrieved January 4, 2026, from [Link]

-

Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57–63. [Link]

-

Hreczycho, G., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(8), 2325. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 97% 5 g | Request for Quote [thermofisher.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound | VSNCHEM [vsnchem.com]

- 5. This compound, 97% 1 g | Request for Quote [thermofisher.com]

- 6. Differential scanning calorimetry [cureffi.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 9. westlab.com [westlab.com]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Suzuki Coupling [organic-chemistry.org]

- 21. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

A Technical Guide to the Solubility of 3-Methoxy-5-(trifluoromethyl)phenylboronic Acid for Pharmaceutical and Synthetic Applications

This guide provides an in-depth analysis of the solubility characteristics of 3-Methoxy-5-(trifluoromethyl)phenylboronic acid (CAS No. 871332-97-7), a critical reagent in modern organic synthesis and a building block for novel therapeutics. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple data points to explore the underlying chemical principles governing its solubility, offering both predictive insights and robust experimental protocols for its empirical determination.

Introduction: The Significance of a Versatile Building Block

This compound is a disubstituted arylboronic acid of significant interest. Its structure combines a methoxy group, which can influence electronic properties and metabolic stability, with a trifluoromethyl group, a moiety known to enhance reactivity, selectivity, and pharmacokinetic profiles of parent molecules. This unique combination makes it an invaluable partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][2]

Understanding the solubility of this reagent is not a trivial academic exercise; it is fundamental to its practical application. Solubility dictates the choice of reaction solvents, influences reaction kinetics and yield, governs purification strategies such as crystallization, and presents critical challenges and opportunities in the formulation of final drug products.[3] While vendor information often states "excellent solubility in organic solvents,"[1] a deeper, quantitative understanding is required for reproducible and scalable scientific work.

Core Physicochemical Properties

A foundational understanding begins with the compound's basic physical and chemical properties, which are summarized below.

| Property | Value | Source(s) |

| CAS Number | 871332-97-7 | [1][4][5] |

| Molecular Formula | C₈H₈BF₃O₃ | [1][4] |

| Molecular Weight | 219.95 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 157-162 °C | [1][4][5] |

| Purity | Typically ≥96-97% | [1][4] |

The Boroxine Equilibrium: A Critical Factor in Solubility

A significant challenge in determining and interpreting the solubility of arylboronic acids is their propensity to exist in equilibrium with their corresponding cyclic anhydrides, known as boroxines.[3][6] This dehydration is a reversible process that is influenced by factors such as heat, solvent, and the presence of water.

Figure 1. The dynamic equilibrium between a boronic acid and its boroxine anhydride.

Causality and Implications: The boronic acid monomer and the boroxine trimer possess different polarities and crystal lattice energies, leading to significant differences in their respective solubilities in any given solvent.[3] Commercial batches of boronic acids often contain varying amounts of the anhydride, which can lead to inconsistent or poorly reproducible solubility data if not accounted for.[7] Therefore, any experimental determination of solubility must consider this equilibrium. For synthetic applications, the choice of solvent can shift this equilibrium, impacting the concentration of the reactive monomeric species available for catalysis.

Predicted Solubility Profile in Common Organic Solvents

While precise, quantitative solubility data for this compound is not extensively published, a reliable qualitative profile can be extrapolated from studies on phenylboronic acid and its substituted derivatives.[8][9][10] The presence of the polar methoxy group and the nonpolar trifluoromethyl group suggests a nuanced behavior.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Field Insights |

| Ethers | THF, 2-MeTHF, Dioxane | High | Ethers are excellent solvents for boronic acids, effectively solvating the boronic acid moiety. They are frequently used as solvents for Suzuki-Miyaura reactions.[3] |

| Ketones | Acetone, MEK | High | Similar to ethers, ketones are polar aprotic solvents that demonstrate high solubility for phenylboronic acids.[8][9] Acetone is a good solvent choice for NMR characterization due to this property.[11] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Phenylboronic acid shows moderate solubility in chloroform. The slope of the temperature-solubility curve in such solvents often suggests they are suitable for purification via crystallization.[3] |

| Apolar Aprotic | Toluene, Heptane, Methylcyclohexane | Very Low | Hydrocarbons are poor solvents for boronic acids. This property is exploited during synthesis for purification, where hydrocarbons can be used as anti-solvents or to wash away nonpolar impurities.[3][9] |

| Polar Protic | Water, Alcohols (MeOH, EtOH) | Low to Moderate | Arylboronic acids generally exhibit low solubility in water.[8][12] While alcohols are better solvents than water, solubility is typically lower than in ethers or ketones. The presence of water can promote hydrolysis of the boroxine back to the acid.[3] |

A Self-Validating Protocol for Experimental Solubility Determination

To move from prediction to empirical data, a robust and validated experimental protocol is essential. The dynamic (polythermal) method, which relies on detecting the dissolution of a solid suspension upon heating, is a reliable technique for boronic acids.[6][9]

Principle: A suspension of the solute in the solvent is heated at a controlled rate. The temperature at which the last solid particles dissolve (the clear point) is recorded. This temperature corresponds to the saturation point for that specific concentration. Repeating this for multiple concentrations allows for the construction of a solubility curve.

Figure 2. Experimental workflow for dynamic solubility determination.

Step-by-Step Methodology:

-

Preparation: Accurately weigh a known mass of this compound (m_solute) and the chosen solvent (m_solvent) into a sealed, heavy-walled glass vial equipped with a magnetic stir bar. The seal is crucial to prevent solvent loss at elevated temperatures.

-

Instrumentation: Place the vial in a programmable heating block or bath that allows for precise, slow heating and visual observation. A turbidity probe or luminance sensor can be used for automated and more objective detection of the clear point.[6][8]

-

Heating Cycle:

-

Begin stirring to ensure a homogenous suspension.

-

Heat the sample at a slow, constant rate (e.g., 0.2-0.5 °C per minute). A slow rate is critical to ensure the system remains at equilibrium.

-

Expert Insight: Rapid heating can cause the measured dissolution temperature to overshoot the true equilibrium temperature, introducing error.

-

-

Detection of Clear Point: Observe the suspension carefully. The saturation temperature (T_sat) is the temperature at which the last crystalline particle disappears, rendering the solution perfectly clear.

-

Validation (Self-Validating System):

-

After noting T_sat, slowly cool the solution at the same rate.

-

Record the temperature at which turbidity reappears (the cloud point).

-

A robust measurement will have a T_sat and cloud point within a narrow range (e.g., < 1-2 °C). A large difference may indicate issues with heating/cooling rates or the presence of impurities.

-

-

Data Compilation: Repeat steps 1-5 for several different concentrations to map the solubility curve (solubility vs. temperature). Convert mass data to mole fractions for thermodynamic analysis.

Modulating Aqueous Solubility: A Formulation Perspective

While poorly soluble in neutral water, the solubility of boronic acids can be significantly increased under specific conditions, a key consideration for drug development and formulation.

-

Effect of pH: As acids, boronic acids become more soluble in basic aqueous solutions due to the formation of the anionic boronate species [B(OH)₃]⁻. The pKa of the parent phenylboronic acid is approximately 8.8.[11] The electron-withdrawing trifluoromethyl group on the target molecule is expected to lower this pKa, increasing its acidity and shifting the pH-solubility profile.

-

Complexation with Polyols: A powerful strategy to enhance aqueous solubility is the addition of polyols, such as mannitol or sorbitol. These diols form stable, more soluble boronate esters in situ.[13] This approach is used in the formulation of the FDA-approved drug Velcade® (bortezomib) to avoid the formation of the less soluble boroxine and increase the solubility of the active pharmaceutical ingredient.[13]

Conclusion and Practical Recommendations

This compound is a pivotal synthetic intermediate whose practical utility is intrinsically linked to its solubility. While quantitative data remains sparse in the literature, a comprehensive understanding of the behavior of related arylboronic acids provides a strong predictive framework.

-

For Synthetic Chemists: Ethers (THF, Dioxane) and ketones (acetone) are recommended as primary solvents for reactions like Suzuki-Miyaura coupling. For purification, consider crystallization from a moderate solvent like dichloromethane with the addition of a hydrocarbon anti-solvent like heptane.

-

For Formulation Scientists: The aqueous solubility is expected to be low but can be significantly enhanced at higher pH or through formulation with pharmaceutically acceptable polyols like mannitol. Experimental determination of the pKa is a critical first step.

The provided experimental protocol offers a reliable pathway to generate the precise, in-house solubility data required for process optimization, scalable synthesis, and rational formulation design, empowering researchers to unlock the full potential of this versatile molecule.

References

-

Solubility of investigated compounds in water. Phenylboronic acid... - ResearchGate. ResearchGate. [Link]

-

Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

-

Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Literature Review of Boric Acid Solubility Data. UNT Digital Library. [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents - Semantic Scholar. Semantic Scholar. [Link]

-

(PDF) Solubility of phenylboronic compounds in water - ResearchGate. ResearchGate. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link]

-

(2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid - MySkinRecipes. MySkinRecipes. [Link]

-

(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC - NIH. National Center for Biotechnology Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. d-nb.info [d-nb.info]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. labproinc.com [labproinc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 871332-97-7 | TCI AMERICA [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. DSpace [kuscholarworks.ku.edu]

synthesis of 3-Methoxy-5-(trifluoromethyl)phenylboronic acid

An In-depth Technical Guide to the Synthesis of 3-Methoxy-5-(trifluoromethyl)phenylboronic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed exploration of the , a critical reagent in modern synthetic chemistry. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify methodological choices, and provide a robust, reproducible protocol grounded in established literature.

Introduction and Strategic Importance

This compound is a highly valuable building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its unique substitution pattern—a methoxy group (electron-donating) and a trifluoromethyl group (strongly electron-withdrawing)—imparts specific electronic and steric properties to target molecules. This makes it an indispensable tool for constructing complex molecular architectures in the fields of:

-

Pharmaceutical Development: The trifluoromethyl group is a bioisostere for several functional groups and can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

-

Agrochemical Research: The incorporation of this moiety can lead to the development of new herbicides and pesticides with improved efficacy and environmental profiles.

-

Materials Science: Arylboronic acids are instrumental in synthesizing conjugated polymers and other advanced materials with tailored electronic and photophysical properties.[1]

The most reliable and widely adopted method for synthesizing arylboronic acids is through the borylation of an organometallic intermediate, which can be generated from the corresponding aryl halide. This guide will focus on the halogen-lithium exchange pathway, a robust method that offers high yields and predictability when executed with precision.

Synthetic Pathway: Halogen-Lithium Exchange and Borylation

The synthesis is a three-stage process performed in a single pot ("one-pot synthesis"). The overarching strategy involves converting the inert carbon-bromine bond of the starting material into a highly reactive carbon-lithium bond, which then acts as a nucleophile to attack a boron electrophile. Subsequent hydrolysis yields the final product.

The chosen starting material for this synthesis is 1-bromo-3-methoxy-5-(trifluoromethyl)benzene .

Core Rationale for this Pathway:

-

Organolithium Reactivity: Halogen-lithium exchange using an alkyllithium reagent like n-butyllithium (n-BuLi) is extremely fast, even at cryogenic temperatures (-78 °C). This kinetically controlled process minimizes potential side reactions that could occur at higher temperatures.

-

High Yield: This method is known for producing high yields of the desired arylboronic acid.

-

Control: The sequential addition of reagents at low temperatures allows for precise control over the reaction course.

The entire workflow is depicted below:

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and assumes strict adherence to anhydrous and anaerobic techniques. All glassware must be oven or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon).

Reagent and Equipment Data

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |

| 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene | C₈H₆BrF₃O | 271.03 | 1.0 | 10.0 | 2.71 g |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | 50 mL |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 1.1 | 11.0 | 4.4 mL |

| Triisopropyl Borate | C₉H₂₁BO₃ | 188.07 | 1.2 | 12.0 | 2.77 mL (2.26 g) |

| Hydrochloric Acid (1 M) | HCl | 36.46 | - | - | 25 mL |

Step-by-Step Methodology

-

Reaction Setup:

-

To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-3-methoxy-5-(trifluoromethyl)benzene (2.71 g, 10.0 mmol).

-

Add anhydrous THF (50 mL) via cannula or syringe.

-

Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

-

-

Halogen-Lithium Exchange (Lithiation):

-

Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the stirred solution over 15 minutes.[3]

-

Causality: A slow addition rate is crucial to maintain the low temperature and prevent localized heating, which could lead to side reactions with the THF solvent. The internal temperature must be kept below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 45 minutes. The formation of the aryllithium intermediate is typically very rapid.

-

-

Borylation:

-

While maintaining the temperature at -78 °C, add triisopropyl borate (2.77 mL, 12.0 mmol) dropwise over 10 minutes.

-

Mechanism Insight: The highly nucleophilic aryllithium attacks the electrophilic boron atom of the borate ester, forming a tetracoordinate boronate "ate" complex.[4]

-

After adding the borate, stir the mixture at -78 °C for 1 hour.

-

-

Warm-up and Quenching (Hydrolysis):

-

Remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature over a period of 2-3 hours with continuous stirring.

-

Once at room temperature, cool the flask in an ice/water bath and slowly quench the reaction by adding 1 M hydrochloric acid (25 mL).

-

Trustworthiness: The acidic work-up is a critical self-validating step. It protonates and hydrolyzes the diisopropoxy boronate ester to the desired boronic acid and neutralizes any remaining organolithium species.[3]

-

Stir the biphasic mixture vigorously for 30 minutes.

-

-

Extraction and Isolation:

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude solid product.

-

Purification Protocol: The Challenge of Boronic Acids

Arylboronic acids are notoriously challenging to purify via standard silica gel chromatography. They are polar, can adhere strongly to silica, and are prone to dehydration, forming cyclic boroxine anhydrides.[5][6][7] Recrystallization is the preferred method for achieving high purity.

-

Solvent Selection: Dissolve the crude solid in a minimal amount of a hot solvent. A common and effective system is a mixture of ethyl acetate and hexanes.

-

Procedure:

-

Dissolve the crude product in hot ethyl acetate.

-

Slowly add hexanes until the solution becomes faintly turbid (cloudy).

-

Add a few more drops of hot ethyl acetate to redissolve the precipitate, resulting in a saturated solution.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to maximize crystal formation.

-

-

Collection: Collect the resulting white crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum. A typical yield for this procedure is in the range of 75-85%.

Safety and Hazard Management

The reagents used in this synthesis present significant hazards that demand rigorous safety protocols.

-

n-Butyllithium: This reagent is pyrophoric and will ignite spontaneously on contact with air or moisture.[8][9][10] It is also severely corrosive to skin and eyes.[11][12]

-

Handling: Must be handled under an inert atmosphere at all times using gas-tight syringes and cannula transfer techniques. Work must be conducted in a chemical fume hood.

-

PPE: Fire-retardant lab coat, safety goggles, and nitrile gloves (or other appropriate chemical-resistant gloves) are mandatory. A face shield is strongly recommended.

-

-

Anhydrous Solvents (THF, Hexanes): These are highly flammable liquids. THF can form explosive peroxides upon prolonged exposure to air. Always use freshly distilled or inhibitor-free anhydrous solvents.

-

Cryogenic Baths: Dry ice/acetone baths can cause severe cold burns upon skin contact. Wear cryogenic gloves when handling.

References

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.

-

American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Omega. Retrieved from [Link]

-

Contract Pharma. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]

-

eScholarship, University of California. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Retrieved from [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]

- Google Patents. (n.d.). CN103570753A - Preparation method of arylboronic acid compound.

-

European Publication Server. (2020). SYNTHESIS METHOD FOR BORONIC ACID ESTER COMPOUND, AND SODIUM SALT OF BORONIC ACID ESTER COMPOUND AND SYNTHESIS METHOD THEREFOR. Retrieved from [Link]

-

State of New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

-

ResearchGate. (2021). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

-

Reddit. (2017). Purification of boronic acids? Retrieved from [Link]

-

University of Arkansas Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboronation. Retrieved from [Link]

-

ResearchGate. (2007). Process Development of the Synthesis of 3,4,5-Trimethoxytoluene. Retrieved from [Link]

-

University of Bristol. (n.d.). Lithiation- Borylation in Synthesis. Retrieved from [Link]

-

SlidePlayer. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 3-Bromo-4-methoxytoluene. Retrieved from [Link]

-

Chem-Supply. (n.d.). 3-Bromo-5-methoxytoluene >98.0%. Retrieved from [Link]

-

American Chemical Society. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

-

University of Bristol Research Portal. (2019). Lithiation—Borylation Methodology. Retrieved from [Link]

-

National Institutes of Health. (2022). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Retrieved from [Link]

-

Boron Molecular. (2021). Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis. Retrieved from [Link]

-

University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]

-

ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nj.gov [nj.gov]

- 9. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 10. enhs.uark.edu [enhs.uark.edu]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methoxy-5-(trifluoromethyl)phenylboronic Acid

Introduction

3-Methoxy-5-(trifluoromethyl)phenylboronic acid is a vital building block in modern organic synthesis and medicinal chemistry.[1] Its utility, primarily in Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex carbon-carbon bonds essential for the development of novel pharmaceuticals and agrochemicals.[1] The compound's unique substitution pattern, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts distinct reactivity and properties.

This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this reagent: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, a multi-technique approach is crucial for unambiguous structural confirmation, purity assessment, and identification of common related substances, such as the trimeric boroxine anhydride. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the causality behind the spectral data.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provides a complete picture of its covalent framework and electronic environment.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR confirms the number and connectivity of hydrogen atoms. The spectrum is characterized by distinct signals for the aromatic, methoxy, and boronic acid protons.

-

Aromatic Region (7.0-8.0 ppm): The three protons on the phenyl ring exhibit a specific splitting pattern due to their meta-coupling relationships. The proton at C2 (between the two substituents) typically appears as a broad singlet or a finely split triplet. The protons at C4 and C6 will also appear as distinct multiplets, influenced by the electronic effects of the substituents.

-

Methoxy Region (~3.8 ppm): The three protons of the methoxy (-OCH₃) group appear as a sharp singlet, as they are chemically equivalent and not coupled to other protons.

-

Boronic Acid Protons (Variable): The two -OH protons of the boronic acid group are acidic and undergo rapid exchange with trace water in the solvent. This results in a broad singlet that can appear over a wide chemical shift range and may sometimes be unobservable.

Table 1: Representative ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.65 | s | 1H | Ar-H (C2) |

| ~7.40 | s | 1H | Ar-H (C4 or C6) |

| ~7.15 | s | 1H | Ar-H (C6 or C4) |

| ~3.85 | s | 3H | -OCH₃ |

| Variable (e.g., 5.0-8.5) | br s | 2H | -B(OH)₂ |

Data is typically acquired in solvents like DMSO-d₆ or CDCl₃.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR provides insight into the carbon framework. Key features include the quarternary carbons attached to the substituents and the effect of fluorine coupling.

-

Aromatic Carbons (110-165 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the boron atom (C1) is often broad due to quadrupolar relaxation from the boron nucleus. The carbons attached to the methoxy (C3) and trifluoromethyl (C5) groups are also readily identifiable.

-

Trifluoromethyl Carbon (~123 ppm): The -CF₃ carbon appears as a distinct quartet due to one-bond coupling (¹JCF) with the three fluorine atoms.

-

Methoxy Carbon (~55 ppm): A single sharp peak corresponding to the methoxy carbon.

¹⁹F NMR Spectroscopy: A Sensitive Probe

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[2][3]

-

Chemical Shift: For a -CF₃ group on an aromatic ring, the signal typically appears between -60 and -65 ppm (relative to CFCl₃). This provides unambiguous confirmation of the trifluoromethyl group's presence.[2][4] The spectrum consists of a sharp singlet, as all three fluorine atoms are equivalent.

¹¹B NMR Spectroscopy: Direct Insight into Boron Chemistry

¹¹B NMR is a powerful, though less common, tool for directly probing the boron atom's chemical environment.[5][6][7]

-

Boronic Acid Signal: A trigonal (sp²-hybridized) boronic acid gives a characteristic broad signal in the range of δ 28-33 ppm .[8][9][10]

-

Boroxine Signal: A key application is the detection of the corresponding trimeric anhydride, the boroxine. Boroxines also contain trigonal boron but in a different electronic environment, typically resonating slightly downfield and often with a broader signal compared to the monomeric acid.[8] The presence of a second signal in this region is a strong indicator of dehydration.

Experimental Protocol: Standard NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR: Acquire spectrum on a 400 MHz (or higher) spectrometer. Use standard parameters with a sufficient relaxation delay (d1) of 1-5 seconds.

-

¹³C NMR: Acquire a proton-decoupled spectrum. An extended acquisition time (several hours) may be needed due to the lower sensitivity of the ¹³C nucleus.

-

¹⁹F NMR: Acquire a proton-decoupled spectrum. This is a quick experiment due to the high receptivity of the ¹⁹F nucleus.

-

¹¹B NMR: Use a broadband probe tuned to the ¹¹B frequency. Use a boron-free quartz NMR tube for optimal results. An external standard like BF₃•Et₂O is used for chemical shift referencing.[11]

Diagram: NMR Analysis Workflow

Caption: Equilibrium between boronic acid and its boroxine anhydride.

Conclusion

The comprehensive and unambiguous characterization of this compound requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹⁹F NMR confirm the proton and fluorine environments, ¹¹B NMR provides direct evidence of the boron species and detects the common boroxine impurity, IR spectroscopy validates the presence of key functional groups, and mass spectrometry confirms the molecular weight and elemental formula. By understanding the principles behind each technique and potential artifacts like boroxine formation, researchers can confidently assess the quality and identity of this critical synthetic reagent, ensuring the integrity and success of their scientific endeavors.

References

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022).

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. (n.d.).

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens

- ATR-FTIR Spectroscopic Studies of Boric Acid Adsorption on Hydrous Ferric Oxide. (n.d.).

- ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. (n.d.). University of Delaware.

- ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP. (n.d.).

- Figure 4 from ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. (2003). Semantic Scholar.

- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.

- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.).

- FTIR spectrum of boric acid. (n.d.).

- 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. (n.d.).

- Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing | Request PDF. (n.d.).

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.).

- Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. (n.d.).

- Reactivity of Phenyl Boronic Acid-Diol Condens

- This compound, 97% 5 g | Buy Online. (n.d.). Thermo Scientific Chemicals.

- Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC Publishing).

- This compound, 97% 1 g | Buy Online. (n.d.). Thermo Scientific Chemicals.

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). Semantic Scholar.

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021).

- Fluorine NMR. (n.d.).

- This compound. (n.d.). Chem-Impex.

- This compound(contains varying amoun. (n.d.). Lab Pro Inc.

- Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids1 | Journal of the American Chemical Society. (n.d.).

- Supporting Information Boroxine Template for Macrocyclization and Postfunctionalization. (n.d.). The Royal Society of Chemistry.

- Novel Discotic Boroxines: Synthesis and Mesomorphic Properties. (n.d.). MDPI.

- This compound 871332-97-7. (n.d.). TCI AMERICA.

- Methoxy-3-(trifluoromethyl)phenylboronic acid. (n.d.). Sigma-Aldrich.

- This compound 871332-97-7. (n.d.). TCI Chemicals.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. biophysics.org [biophysics.org]

- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. rsc.org [rsc.org]

An In-Depth Technical Guide to the Reactivity of 3-Methoxy-5-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and applications of 3-Methoxy-5-(trifluoromethyl)phenylboronic acid, a versatile reagent in modern organic synthesis. The unique substitution pattern of this molecule, featuring both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group, imparts a nuanced reactivity profile that is of significant interest in the construction of complex molecular architectures. This document delves into the core principles governing its utility in cornerstone cross-coupling reactions, including the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. Detailed mechanistic discussions are supported by field-proven insights and step-by-step experimental protocols, offering researchers a robust framework for the successful application of this reagent in pharmaceutical and materials science research.

Introduction: Unveiling a Unique Building Block

This compound is a white to off-white crystalline solid that has emerged as a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science.[1] Its utility is primarily derived from its participation in palladium- and copper-catalyzed cross-coupling reactions, which are foundational methods for the formation of carbon-carbon and carbon-heteroatom bonds.[2]

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe utilization in the laboratory.

| Property | Value | Reference |

| CAS Number | 871332-97-7 | [1] |

| Molecular Formula | C₈H₈BF₃O₃ | [1] |

| Molecular Weight | 219.95 g/mol | [1] |

| Melting Point | 162 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in many organic solvents | [2] |

Structural Attributes and Electronic Effects

The reactivity of this compound is intrinsically linked to its unique electronic structure. The phenyl ring is substituted with two groups of opposing electronic nature: a methoxy group (-OCH₃) at the meta-position relative to the boronic acid, which is an electron-donating group through resonance, and a trifluoromethyl group (-CF₃) at the other meta-position, which is a strong electron-withdrawing group through induction. This push-pull electronic arrangement modulates the nucleophilicity of the ipso-carbon attached to the boron atom, a critical factor in the transmetalation step of cross-coupling reactions.

Figure 1: Structure of this compound.

Core Reactivity in Cross-Coupling Reactions

The primary utility of this compound lies in its role as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions. The presence of both electron-donating and electron-withdrawing groups creates a finely balanced reactivity profile. While electron-donating groups on the boronic acid generally facilitate the transmetalation step, electron-withdrawing groups can retard this process.[3] The specific substitution pattern of this reagent, therefore, necessitates careful consideration of reaction conditions to achieve optimal outcomes.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide or triflate, catalyzed by a palladium complex.[4] This reaction is widely employed in the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and functional materials.[5]

2.1.1. Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

-

Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a palladium(II) intermediate.

-

Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The reaction is typically base-mediated, which activates the boronic acid to form a more nucleophilic boronate species.[7][8] The precise mechanism of transmetalation has been a subject of extensive research, with evidence supporting pathways involving both boronate and oxo-palladium intermediates.[9][10] The electronic nature of the substituents on the phenylboronic acid plays a significant role in this step.

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the catalytically active palladium(0) species.

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

2.1.2. Experimental Protocol: A Practical Guide

While specific conditions can vary depending on the coupling partners, the following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.[11][12]

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

XPhos (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture, degassed)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, XPhos, and K₂CO₃.

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Place the flask in a preheated oil bath at 90-110 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Chan-Lam Coupling: Constructing C-N and C-O Bonds

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between an arylboronic acid and an amine or alcohol.[13][14] This reaction is particularly attractive as it can often be performed under mild conditions, open to the air, providing a valuable alternative to palladium-catalyzed methods.[10]

2.2.1. Mechanistic Considerations

The mechanism of the Chan-Lam coupling is more complex and less definitively established than that of the Suzuki-Miyaura reaction. However, a generally accepted pathway involves the following key steps:

-

Ligand Exchange: The copper(II) catalyst reacts with the boronic acid and the amine/alcohol to form a copper(II) complex.

-

Oxidative Coupling/Reductive Elimination: The reaction is believed to proceed through a Cu(III) intermediate, from which reductive elimination occurs to form the C-N or C-O bond and a Cu(I) species.

-

Catalyst Reoxidation: The Cu(I) species is reoxidized to the active Cu(II) state by an oxidant, which is often atmospheric oxygen.

Figure 3: A plausible catalytic cycle for the Chan-Lam cross-coupling reaction.

2.2.2. General Experimental Protocol for N-Arylation

The following is a representative procedure for the Chan-Lam N-arylation of an amine with this compound.[15][16]

Materials:

-

This compound (1.5 equiv)

-

Amine (1.0 equiv)

-

Copper(II) acetate (Cu(OAc)₂) (10 mol%)

-

Pyridine (2.0 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Molecular sieves (4 Å)

Procedure:

-

To a round-bottom flask, add the amine, this compound, Cu(OAc)₂, and molecular sieves.

-

Add dichloromethane as the solvent, followed by pyridine.

-

Stir the reaction mixture vigorously at room temperature, open to the air.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and molecular sieves.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach to C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl halide and an amine.[8][17] While the Chan-Lam coupling offers a copper-catalyzed alternative, the Buchwald-Hartwig reaction is often favored for its broad substrate scope and high functional group tolerance. Although arylboronic acids are not the direct coupling partners in the classical Buchwald-Hartwig amination, they can be involved in related nickel-catalyzed processes where they act as activators for the amine.[9][14]

2.3.1. Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is analogous to that of the Suzuki-Miyaura reaction and involves:

-

Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium amido complex.

-

Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.

2.3.2. Exemplary Protocol for Nickel-Catalyzed Amination with Boronic Ester Activation

The following protocol describes a nickel-catalyzed Buchwald-Hartwig-type amination where a phenylboronic ester acts as an activator for the amine.[9]

Materials:

-

Aryl iodide (1.0 equiv)

-

Amine (3.0 equiv)

-

This compound pinacol ester (as an exemplary activator, 1.3 equiv)

-

Nickel(II) acetylacetonate (Ni(acac)₂) (2 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Toluene

Procedure:

-

In an oven-dried vial, combine the aryl iodide, amine, boronic acid pinacol ester, Ni(acac)₂, and K₃PO₄.

-

Evacuate and backfill the vial with an inert gas.

-

Add anhydrous toluene via syringe.

-

Stir the reaction mixture at 100 °C.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-